molecular formula C9H8N2O2S2 B1477953 2-Phenyl-1,3-thiazole-4-sulfonamide CAS No. 1803601-10-6

2-Phenyl-1,3-thiazole-4-sulfonamide

Cat. No. B1477953
CAS RN: 1803601-10-6
M. Wt: 240.3 g/mol
InChI Key: DRJWFJYHJIRILB-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-sulfonamide is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazole-4-sulfonamide is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-sulfonamide, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activities

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.

Antiviral Properties

Thiazole compounds have demonstrated antiviral properties . They could be used in the development of new antiviral drugs, which is particularly relevant given the ongoing need for effective treatments against various viruses.

Diuretic Properties

Thiazole derivatives have been found to exhibit diuretic properties . This means they could potentially be used in the treatment of conditions like hypertension and edema, where reducing excess fluid in the body is beneficial.

Neuroprotective Properties

Thiazole compounds have shown neuroprotective properties . They could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antitumor and Cytotoxic Properties

Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-sulfonamide, have demonstrated antitumor and cytotoxic activities . They have been proposed for the prevention or treatment of cancer as inhibitors of various kinases and proteases . This makes them potential candidates for the development of new anticancer drugs.

Inhibitory Activities Against SHP1

Some 2-Phenyl-1,3,4-thiadiazole derivatives have shown inhibitory activities against SHP1 . Although this is not directly related to 2-Phenyl-1,3-thiazole-4-sulfonamide, it suggests that similar compounds could have potential applications in this area.

Safety and Hazards

The safety data sheet for 2-Phenyl-1,3-thiazole-4-sulfonamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease .

Mechanism of Action

Target of Action

Thiazoles, the core structure of 2-phenyl-1,3-thiazole-4-sulfonamide, are found in many biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Therefore, it is plausible that 2-Phenyl-1,3-thiazole-4-sulfonamide may interact with similar targets.

Mode of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of 2-Phenyl-1,3-thiazole-4-sulfonamide with its targets could potentially result in similar effects.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it is likely that 2-Phenyl-1,3-thiazole-4-sulfonamide may affect multiple pathways and have downstream effects on various cellular processes.

Result of Action

Based on the known biological activities of thiazole derivatives , it is plausible that 2-Phenyl-1,3-thiazole-4-sulfonamide may have similar effects, potentially leading to a range of outcomes depending on the specific cellular context.

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWFJYHJIRILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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